
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol has various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce oxidative stress, and inhibit the growth of cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol in lab experiments include its high purity, good yield, and potential for various scientific research applications. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the scientific research of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol. These include further investigation of its antitumor, antiviral, and antioxidant properties, as well as its potential use in the treatment of neurodegenerative disorders. Additionally, studies could focus on optimizing the synthesis method for increased yield and purity, as well as investigating potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol involves the reaction of 2-mercaptobenzimidazole with 3,3-dimethyl-2-butanone in the presence of a base. The product is obtained in good yield and high purity, making it suitable for further scientific research.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol has shown potential in various scientific research applications. It has been studied for its antitumor, antiviral, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C13H18N2OS/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12/h4-7,11,16H,8H2,1-3H3,(H,14,15) |
Clé InChI |
FJEIFUPMNIQGNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(CSC1=NC2=CC=CC=C2N1)O |
SMILES canonique |
CC(C)(C)C(CSC1=NC2=CC=CC=C2N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
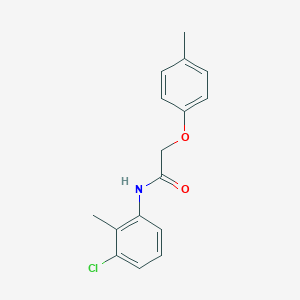
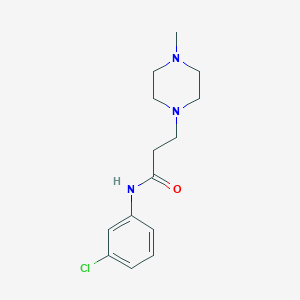
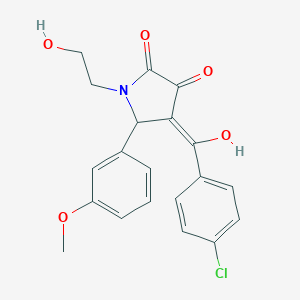

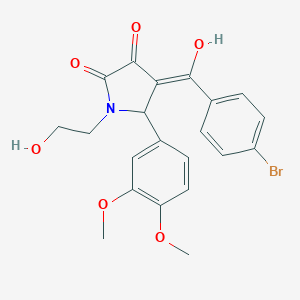
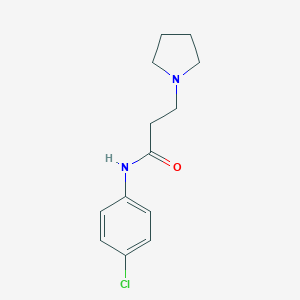

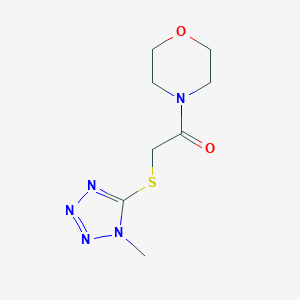

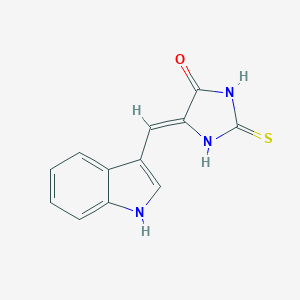


![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)